molecular formula C11H11NO3 B8381620 Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Cat. No. B8381620
M. Wt: 205.21 g/mol
InChI Key: QYXBIKLPTWKPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468371B2

Procedure details

Ethyl 2-formyl-3-oxopropanoate (3.2 g, 22 mmol) in diethyl ether (25 mL) was teated with triethylamine (3.5 mL, 25 mmol) at about 0° C. The mixture was stirred at room temperature for about 1 h before the diethyl ether was removed in vacuo. To the residue was added a solution of p-toluenesulfonyl chloride (4.5 g, 23.6 mmol) in N,N-dimethylformamide (60 mL) at about 0° C. The mixture was stirred for about 5 h while being allowed to warm to room temperature. 3-Aminocyclopent-2-en-1-one (1.75 g, 18 mmol) was added and the mixture was heated to about 85-90° C. over night. The mixture was cooled to room temperature and was concentrated in vacuo. The residue was diluted with chloroform (200 mL), washed with sodium carbonate solution, filtered through Celite, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel using dichloromethane/methanol/ammonium hydroxide (95:4.5:0.5) as the mobile phase to provide the title compound: 1H NMR (300 MHz, CDCL3): δ 1.42 (t, J=8.0 Hz, 3H), 2.82 (t, J=8.0 Hz, 2H), 3.38 (t, J=8.0 Hz, 2H), 4.42 (q, J=8.0 Hz, 3H), 8.60 (s, 1H), 9.40 (s, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]([CH:9]=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])=O.C(N(CC)CC)C.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[NH2:29][C:30]1[CH2:34][CH2:33][C:32](=[O:35])[CH:31]=1>C(OCC)C.CN(C)C=O>[CH2:7]([O:6][C:4]([C:3]1[CH:1]=[N:29][C:30]2[CH2:34][CH2:33][C:32](=[O:35])[C:31]=2[CH:9]=1)=[O:5])[CH3:8]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(=O)C(C(=O)OCC)C=O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
1.75 g
Type
reactant
Smiles
NC1=CC(CC1)=O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to about 85-90° C. over night
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with chloroform (200 mL)
WASH
Type
WASH
Details
washed with sodium carbonate solution
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC=2CCC(C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.